2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride
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Overview
Description
2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring, a pyridine ring, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride typically involves the following steps:
Formation of the Acetamide Intermediate: The initial step involves the reaction of pyridine-3-carboxylic acid with acetic anhydride to form an acetamide intermediate.
Piperazine Addition: The acetamide intermediate is then reacted with piperazine under controlled conditions to form the desired compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the piperazine ring.
Scientific Research Applications
2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide
- 2-(Piperazin-1-yl)-N-(pyridin-4-yl)acetamide
- N-(Pyridin-3-yl)piperazine
Uniqueness
2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride is unique due to its specific substitution pattern, which can result in distinct binding affinities and biological activities compared to its analogs. The trihydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-piperazin-1-yl-N-pyridin-3-ylacetamide;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.3ClH/c16-11(9-15-6-4-12-5-7-15)14-10-2-1-3-13-8-10;;;/h1-3,8,12H,4-7,9H2,(H,14,16);3*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFKZVYUOFJUSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CN=CC=C2.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801001611 |
Source
|
Record name | 2-(Piperazin-1-yl)-N-(pyridin-3-yl)ethanimidic acid--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801001611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
808764-17-2 |
Source
|
Record name | 2-(Piperazin-1-yl)-N-(pyridin-3-yl)ethanimidic acid--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801001611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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